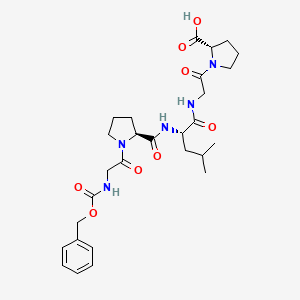

Z-Gly-Pro-Leu-Gly-Pro

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Pro-Leu-Gly-Pro typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.

Coupling reactions: Each subsequent amino acid (proline, leucine, glycine, and proline) is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The benzyloxycarbonyl (Z) group is used to protect the amino group of glycine during the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product .

化学反応の分析

Types of Reactions

Z-Gly-Pro-Leu-Gly-Pro can undergo various chemical reactions, including:

Hydrolysis: The peptide bonds can be hydrolyzed by proteolytic enzymes, breaking the compound into its constituent amino acids.

Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the proline residues.

Substitution: The benzyloxycarbonyl (Z) group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Hydrolysis: Enzymes like collagenase and proteases are commonly used.

Oxidation: Reagents like hydrogen peroxide (H2O2) can be used under controlled conditions.

Reduction: Reducing agents like dithiothreitol (DTT) are employed.

Major Products Formed

The major products formed from these reactions include the individual amino acids (glycine, proline, leucine) and smaller peptide fragments .

科学的研究の応用

Peptide Synthesis

Overview

Z-Gly-Pro-Leu-Gly-Pro serves as a crucial building block in the synthesis of peptides, which are vital for developing new drugs and therapeutic agents. The specific sequence of this peptide enhances the stability and efficacy of therapeutic peptides.

Case Study

In a study examining peptide synthesis techniques, this compound was utilized to create various peptide derivatives that demonstrated improved biological activity compared to their parent compounds. This highlights the compound's role in optimizing peptide design for therapeutic applications .

Biochemical Research

Overview

The peptide is extensively used in biochemical research to investigate protein interactions and enzyme activities. It aids researchers in understanding complex biological processes at a molecular level.

Research Findings

Research has shown that this compound can modulate enzyme activity by interacting with specific protein targets. For instance, studies indicate that peptides with proline residues can significantly influence the binding affinity of substrates to enzymes, providing insights into enzyme kinetics and mechanisms .

Drug Development

Overview

this compound plays a significant role in the formulation of peptide-based drugs. Its unique structure allows for tailored interactions with biological receptors, enhancing drug efficacy while minimizing side effects.

Applications in Drug Design

Recent advancements in drug development have leveraged this compound for creating targeted therapies. For example, it has been incorporated into formulations aimed at treating metabolic disorders, showcasing its potential in clinical applications .

Cosmetic Applications

Overview

In the cosmetic industry, this compound is explored for its potential anti-aging properties. It is incorporated into skincare products to promote skin health and hydration.

Market Analysis

A market analysis revealed that products containing this compound have shown promising results in clinical trials focused on skin elasticity and moisture retention. These findings suggest that the peptide could be a valuable ingredient in high-end skincare formulations .

Food Industry

Overview

this compound is also utilized as a flavor enhancer in the food industry. Its ability to improve taste profiles makes it appealing to consumers seeking enhanced culinary experiences.

Case Study

In culinary research, the incorporation of this compound into various food formulations resulted in improved flavor complexity and consumer acceptance during sensory evaluations. This application highlights its versatility beyond traditional uses .

Comprehensive Data Table

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Enhanced stability and efficacy |

| Biochemical Research | Studying protein interactions and enzyme activity | Modulates enzyme activity; influences binding |

| Drug Development | Formulating targeted therapies | Effective against metabolic disorders |

| Cosmetic Applications | Anti-aging skincare products | Improves skin elasticity and hydration |

| Food Industry | Flavor enhancement | Increases flavor complexity; consumer acceptance |

作用機序

The mechanism of action of Z-Gly-Pro-Leu-Gly-Pro involves its interaction with specific enzymes and receptors. The peptide sequence allows it to bind to proteolytic enzymes, which then cleave the peptide bonds. This interaction is crucial for studying enzyme kinetics and specificity. The benzyloxycarbonyl (Z) group plays a protective role during synthesis and can be removed to activate the peptide .

類似化合物との比較

Similar Compounds

Z-Gly-Pro-Gly-Gly-Pro: Similar in structure but with an additional glycine residue.

Z-Gly-Pro-Leu-Gly-Gly: Similar but with an additional glycine at the end.

Z-Gly-Pro-Leu-Gly-Ala: Similar but with alanine replacing the final proline

Uniqueness

Z-Gly-Pro-Leu-Gly-Pro is unique due to its specific sequence of amino acids and the presence of the benzyloxycarbonyl (Z) group. This combination provides distinct properties, such as its interaction with specific enzymes and its stability during synthesis .

生物活性

Z-Gly-Pro-Leu-Gly-Pro is a synthetic peptide composed of the amino acids glycine, proline, leucine, and glycine. This compound is of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and applications in various fields.

This compound is characterized by its specific sequence of amino acids, which influences its biological activity. The presence of proline is particularly noteworthy as it can induce unique conformational properties in peptides, affecting their interactions with biological targets. The peptide's chemical stability allows it to withstand various enzymatic reactions, making it suitable for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Key mechanisms include:

- Enzyme Substrate Interaction : this compound acts as a substrate for prolyl oligopeptidase (POP), an enzyme involved in the hydrolysis of proline-containing peptides. This interaction can modulate the activity of POP, influencing physiological processes such as cognition and neuroprotection .

- Protein Folding and Stability : The unique sequence contributes to the peptide's ability to adopt specific secondary structures (e.g., alpha-helices or beta-sheets), which are crucial for its stability and functionality in biological environments.

- Receptor Binding : The peptide may engage with various receptors, potentially modulating signaling pathways related to metabolism and cell growth .

Biological Effects

Research has indicated several biological effects associated with this compound:

- Neuroprotective Effects : Studies suggest that peptides containing proline can exhibit neuroprotective properties by inhibiting neurotoxic processes and promoting neuronal survival .

- Metabolic Regulation : The amino acids within the peptide have been implicated in metabolic pathways. For example, glycine and leucine are known to play roles in glucose metabolism and insulin sensitivity, which could be relevant in conditions such as diabetes .

Applications in Research and Medicine

This compound has a range of applications across different fields:

- Drug Development : Its structural properties make it a valuable candidate for designing peptide-based therapeutics aimed at specific biological targets. Researchers utilize this compound to study the pharmacokinetics and pharmacodynamics of novel drugs .

- Biotechnology : In biotechnological applications, this peptide is used to enhance protein synthesis and enzyme activity modulation, contributing to advancements in industrial processes like biofuel production .

- Cosmetic Science : The compound is explored for its potential use in cosmetic formulations, particularly for improving skin penetration of active ingredients .

Case Studies

Several studies have highlighted the significance of this compound in biological research:

-

Predictive Models for Diabetic Retinopathy :

A study established a predictive model for diabetic retinopathy using amino acids, including Gly, Pro, and Leu from this compound. These amino acids were found to significantly influence the risk factors associated with the disease . -

Prolyl Oligopeptidase Inhibition :

Research demonstrated that this compound serves as an effective substrate for POP inhibition studies. This has implications for developing treatments targeting cognitive decline associated with age-related disorders .

特性

IUPAC Name |

(2S)-1-[2-[[(2S)-4-methyl-2-[[(2S)-1-[2-(phenylmethoxycarbonylamino)acetyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N5O8/c1-18(2)14-20(25(36)29-15-23(34)33-13-7-11-22(33)27(38)39)31-26(37)21-10-6-12-32(21)24(35)16-30-28(40)41-17-19-8-4-3-5-9-19/h3-5,8-9,18,20-22H,6-7,10-17H2,1-2H3,(H,29,36)(H,30,40)(H,31,37)(H,38,39)/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRDYZZPQWDRBB-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00949344 | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

573.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-61-9 | |

| Record name | Carbobenzoxyglycyl-prolyl-leucyl-glycyl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[(1-{N-[(Benzyloxy)(hydroxy)methylidene]glycyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)glycylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00949344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。